5-methoxy-2,4-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide
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Overview
Description
5-methoxy-2,4-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzene ring substituted with methoxy, dimethyl, and sulfonamide groups, along with a naphthalene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2,4-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride and naphthalen-1-amine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The sulfonyl chloride is reacted with naphthalen-1-amine in an appropriate solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2,4-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 5-hydroxy-2,4-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide.
Reduction: Formation of 5-methoxy-2,4-dimethyl-N-(naphthalen-1-yl)benzene-1-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-methoxy-2,4-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its sulfonamide moiety.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methoxy-2,4-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The naphthalene moiety may enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
N-(naphthalen-1-yl)benzenesulfonamide: Lacks the methoxy and dimethyl groups.
5-methoxy-2,4-dimethylbenzenesulfonamide: Lacks the naphthalene moiety.
N-(naphthalen-1-yl)-2,4-dimethylbenzenesulfonamide: Lacks the methoxy group.
Uniqueness
5-methoxy-2,4-dimethyl-N-(naphthalen-1-yl)benzene-1-sulfonamide is unique due to the presence of both the methoxy and dimethyl groups on the benzene ring, along with the naphthalene moiety. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-methoxy-2,4-dimethyl-N-naphthalen-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-13-11-14(2)19(12-18(13)23-3)24(21,22)20-17-10-6-8-15-7-4-5-9-16(15)17/h4-12,20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPMNQBGBWWYGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=CC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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